2-Azaspiro[4.5]decane-6-carboxylic acid
Description
Overview of Spirocyclic Systems as Molecular Scaffolds in Organic and Medicinal Chemistry
Spirocyclic systems are characterized by two or more rings connected by a single common atom, known as the spiro atom. tandfonline.com This structural arrangement imparts a distinct three-dimensionality that is highly sought after in modern drug design. rsc.org The shift from planar, aromatic structures to more complex, sp³-rich molecules often leads to improved physicochemical properties. tandfonline.com
The rigid nature of the spirocyclic framework can lock the conformation of a molecule, which in turn can optimize the orientation of functional groups for binding to biological targets. tandfonline.com This can lead to enhanced potency and selectivity of drug candidates. acs.orgnih.govacs.org Furthermore, the introduction of spirocyclic motifs has been shown to improve properties such as solubility, basicity, and metabolic stability when compared to their non-spirocyclic counterparts. tandfonline.com Azaspirocycles, a subset of spirocyclic compounds containing at least one nitrogen atom in the ring system, are particularly prevalent in bioactive compounds and approved drugs. rsc.orgacs.orgnih.govacs.org
Structural Classification and Nomenclature of 2-Azaspiro[4.5]decane-6-carboxylic acid
This compound belongs to the class of compounds known as azaspirocycles. Its core structure is the 2-azaspiro[4.5]decane ring system. The nomenclature indicates a bicyclic compound with a total of ten carbon atoms and one nitrogen atom. The prefix "aza" denotes the presence of a nitrogen atom, and the number "2" specifies its position within the heterocyclic ring. The term "spiro" signifies the spirocyclic nature of the compound. The numbers in the brackets, "[4.5]", refer to the number of atoms in each ring connected to the spiro atom, excluding the spiro atom itself. In this case, one ring has four atoms (a cyclopentane (B165970) ring) and the other has five atoms (a cyclohexane (B81311) ring). Finally, the "-6-carboxylic acid" suffix indicates the presence of a carboxylic acid functional group at the 6-position of the decane (B31447) framework.
Derivatives of this core structure are also of interest in chemical research. For instance, the hydrochloride salt, 2-Azaspiro[4.5]decane hydrochloride, is a commercially available building block. moldb.com Other related structures include 2-Azaspiro[4.5]decan-3-one and 2-Azaspiro[4.5]decane-1,3-dione, which feature one or two carbonyl groups in the azacyclic ring, respectively. nih.govsigmaaldrich.com
Historical Context and Emerging Significance of the Azaspiro[4.5]decane Core
The azaspiro[4.5]decane core is a key structural motif found in a variety of biologically active compounds. While the broader use of spirocycles in medicinal chemistry has been recognized for over six decades, there has been a recent surge in interest in these scaffolds. tandfonline.com This renewed focus is driven by the need for novel chemical entities with improved drug-like properties. tandfonline.com
The azaspiro[4.5]decane framework is a component of various drug candidates and is explored for its potential in interacting with a range of biological targets. For example, derivatives of 2-azaspiro[4.5]decane have been investigated as GABA uptake inhibitors. nih.gov The core structure is also related to the azaspirodecanedione moiety found in some azapirone drugs. wikipedia.org The versatility of the azaspiro[4.5]decane scaffold allows for the synthesis of diverse libraries of compounds for screening in drug discovery programs. tandfonline.com The ability to introduce various substituents and functional groups onto the core structure provides a means to fine-tune the pharmacological properties of these molecules.
Structure
3D Structure
Properties
Molecular Formula |
C10H17NO2 |
|---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
2-azaspiro[4.5]decane-6-carboxylic acid |
InChI |
InChI=1S/C10H17NO2/c12-9(13)8-3-1-2-4-10(8)5-6-11-7-10/h8,11H,1-7H2,(H,12,13) |
InChI Key |
SHUUSFTYJUJLCX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CCNC2)C(C1)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Advanced Synthetic Routes to the 2-Azaspiro[4.5]decane-6-carboxylic acid Scaffold
The construction of the 2-azaspiro[4.5]decane core, a key structural motif, relies on sophisticated synthetic transformations. These methods aim to create the characteristic spirocyclic junction with high efficiency and stereocontrol.
Atom-Transfer Radical Cyclization (ATRC) Approaches for Spiroannulations
Atom-Transfer Radical Cyclization (ATRC) has emerged as a powerful technique for forming cyclic and spirocyclic frameworks. nih.gov This method involves the generation of a radical species that subsequently undergoes an intramolecular cyclization onto a tethered acceptor. While direct ATRC to form this compound is not extensively documented, the principles have been successfully applied to construct closely related substituted pyrrole (B145914) and dihydropyrrole rings, which are integral to similar structures. nih.gov A notable application is in the synthesis of Vonoprazan, where ATRC is used to construct a 3,5-disubstituted dihydro-2H-pyrrole, demonstrating the feasibility of this approach for creating the five-membered nitrogen-containing ring of the azaspirodecane system. nih.gov The reaction proceeds via a secondary radical at the α-position to an imine, a novel approach in ATRC chemistry. nih.gov
The success of ATRC reactions is highly dependent on the catalytic system employed. These systems typically consist of a transition metal complex and a ligand. Copper(I) complexes are commonly used catalysts for this transformation. nih.gov For instance, in the synthesis of a key cyclic imine intermediate, a system of copper(I) chloride (CuCl) with 2,2′-bipyridine (bpy) as a ligand is effective. nih.gov The ligand plays a crucial role in stabilizing the copper catalyst and modulating its reactivity to facilitate the reversible transfer of a halogen atom, which is fundamental to the ATRC mechanism.
It is important to note that while Grubbs catalysts are mentioned in the context of advanced cyclic synthesis, they are primarily employed for olefin metathesis reactions and are not the typical catalysts for ATRC. wikipedia.org The generation of radical species in ATRC is mechanistically distinct from the carbene-mediated pathways of olefin metathesis. nih.govwikipedia.org
Optimizing an ATRC reaction involves the careful selection of several parameters, including the solvent, catalyst, ligand, and temperature. The choice of solvent can significantly influence the reaction's conversion rate and yield. nih.gov For example, screening various solvents for the ATRC-mediated synthesis of a dihydro-2H-pyrrole intermediate revealed that chlorinated solvents provide superior results.
Table 1: Solvent Screening for ATRC Conversion
| Entry | Solvent | Conversion (%) |
|---|---|---|
| 1 | Toluene (B28343) | Low Conversion |
| 2 | Acetonitrile (MeCN) | 68.3 |
| 3 | Tetrahydrofuran (THF) | 69.1 |
| 4 | Dichloromethane (DCM) | 76.5 |
| 5 | 1,2-Dichloroethane (B1671644) (DCE) | 84.7 |
Data sourced from a study on Vonoprazan synthesis, which utilizes a similar core structure construction. nih.gov
As shown in the table, changing the solvent from toluene to 1,2-dichloroethane (DCE) dramatically increased the conversion to the desired cyclized product. nih.gov Further optimization can also involve adjusting the catalyst loading and the ratio of catalyst to ligand to achieve the best balance between reaction rate and side product formation.
Palladium-Catalyzed Cross-Coupling Reactions for Spirocyclic Construction
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. nih.govnobelprize.org These reactions have been adapted for the construction of complex spirocyclic systems. One advanced strategy involves a diastereoselective gold/palladium relay catalytic tandem cyclization to produce dearomatic 2-oxa-7-azaspiro[4.5]decane derivatives, which are structurally analogous to the 2-azaspiro[4.5]decane framework. researchgate.net This process begins with the generation of a furan-derived azadiene, which then participates in a [4+2] cycloaddition with a palladium-π-allyl dipole, formed from the decarboxylation of a vinyl benzoxazinone. researchgate.net This sophisticated cascade reaction, operating under mild conditions, demonstrates the power of dual catalysis in efficiently assembling spirocycles. researchgate.net
The general mechanism for palladium-catalyzed cross-coupling involves a catalytic cycle that typically includes oxidative addition of an organic halide to a Pd(0) complex, transmetalation with an organometallic reagent, and reductive elimination to form the new bond and regenerate the Pd(0) catalyst. mdpi.com
Multi-Component Condensation and Cyclization Reactions
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a complex product, offer a highly efficient route to spirocycles. researchgate.nete-bookshelf.demdpi.com A notable example is the synthesis of 2-amino-spiro[4.5]decane-6-ones through a [3+2] cycloaddition of cyclopropylamines and olefins. mdpi.com This reaction is achieved using a synergistic combination of photocatalysis and organocatalysis, specifically with a BINOL-derived phosphoric acid catalyst. mdpi.com This metal-free approach proceeds under mild conditions, exhibits high atom economy, and achieves excellent diastereoselectivity (up to 99:1), aligning with the principles of green chemistry. mdpi.com
Electrophilic Spirocyclization Techniques
Electrophilic spirocyclization is another key strategy for synthesizing azaspiro[4.5]decane systems. This method involves an intramolecular electrophilic attack on an aromatic or other nucleophilic ring to close the spirocyclic structure. A prime example is the catalytic dearomative spirocyclization of phenols. nih.gov In this reaction, an intramolecular cyclization is triggered by a gold carbene species, generated from ynamides, to provide 2-azaspiro[4.5]decan-3-ones. nih.gov The use of an N-heterocyclic carbene (NHC) ligand and water as a co-solvent was found to be critical for achieving high reactivity. This method avoids the use of hazardous diazo compounds and can proceed even under air. nih.gov
Another relevant technique is iodoaminocyclization, where an iodine source promotes the 5-endo cyclization of an allylaminocyclohexane derivative to yield the corresponding 1-azaspiro[4.5]decane. researchgate.net This reaction represents a classic example of an electrophile-induced cyclization to form the spirocyclic core.
Derivatization and Functionalization Strategies of the 2-Azaspiro[4.5]decane Core
Once the 2-azaspiro[4.5]decane scaffold is constructed, further chemical modifications are often necessary to explore its structure-activity relationship. These transformations can target the spirocyclic framework itself or the carboxylic acid moiety.
The 2-azaspiro[4.5]decane system can undergo various oxidation and reduction reactions. For instance, the ketone functionality in derivatives such as tert-butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate can be a handle for further modifications. nih.gov This ketone can be reduced to the corresponding alcohol using standard reducing agents like sodium borohydride, which can then be used in subsequent functionalization reactions. Conversely, oxidation of other positions on the carbocyclic ring, if appropriately substituted, could be achieved using various oxidizing agents, although specific examples for the 6-carboxylic acid derivative are not widely reported.
The reactivity of the 2-azaspiro[4.5]decane core towards nucleophilic and electrophilic substitution is largely dependent on the existing functional groups. Nucleophilic acyl substitution at the carbonyl carbon of the carboxylic acid or its derivatives is a common transformation. masterorganicchemistry.com Electrophilic substitution on the carbocyclic ring is generally not facile on a saturated system. However, if unsaturation is introduced or if activating groups are present, such reactions could be envisioned. For instance, the nitrogen atom of the pyrrolidine (B122466) ring can act as a nucleophile and undergo reactions with various electrophiles, such as alkyl halides or acyl chlorides, particularly after deprotection of the nitrogen if it is initially protected (e.g., with a Boc group).
The carboxylic acid group at the C-6 position is a versatile functional handle for a variety of transformations, most notably the formation of esters and amides.
Esterification can be achieved through several standard methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a common approach. orgsyn.org Alternatively, for more sensitive substrates or to achieve higher yields, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) can be employed. orgsyn.org This method allows for the esterification under milder, non-acidic conditions. orgsyn.org
Amide bond formation is another crucial derivatization of the carboxylic acid moiety, often leading to compounds with significant biological activity. This transformation is typically carried out by activating the carboxylic acid, for example, by converting it to an acid chloride or by using a peptide coupling reagent. The activated species is then reacted with a primary or secondary amine to furnish the corresponding amide. synplechem.com A wide array of modern coupling reagents, such as HATU or HBTU, can facilitate this reaction under mild conditions, with high efficiency and minimal side reactions. synplechem.com
Introduction of Fluoro and Trifluoromethyl Substituents and their Synthetic Impact
The strategic incorporation of fluorine and trifluoromethyl (CF3) moieties into the 2-azaspiro[4.5]decane framework has been explored through various synthetic methodologies. These approaches primarily focus on the formation of the spirocyclic core concurrently with the introduction of the fluorinated substituent.
A significant advancement in the synthesis of trifluoromethylated 2-azaspiro[4.5]decanes involves a copper-catalyzed intramolecular trifluoromethylation of N-benzylacrylamides coupled with a dearomatization process. rsc.org This method allows for the regioselective construction of a variety of trifluoromethylated 2-azaspiro[4.5]decanes bearing adjacent quaternary stereocenters under mild conditions, achieving moderate to excellent yields. rsc.org The reaction proceeds through a radical-mediated pathway, highlighting the impact of the trifluoromethyl group on the reaction mechanism.
Similarly, an efficient method for the synthesis of difluoroalkylated 2-azaspiro[4.5]decanes has been established via a copper-catalyzed difluoroalkylation of N-benzylacrylamides with reagents like ethyl bromodifluoroacetate. organic-chemistry.org This process involves a tandem radical addition and dearomatizing cyclization. The resulting difluoroalkylated products can be further transformed into other valuable scaffolds, such as difluoroalkylated quinolinones and saturated spirocyclohexanones. organic-chemistry.org
The presence of fluoro and trifluoromethyl substituents significantly influences the synthetic pathways. For instance, the strong electron-withdrawing nature of the trifluoromethyl group facilitates the radical-mediated cyclization processes. rsc.org Furthermore, the introduction of fluorine can enhance the metabolic stability of the final compound by blocking potential sites of oxidation. nih.gov However, the presence of fluorine can also introduce challenges, such as potential chemical instability in certain structural contexts, for example, the elimination of HF from β-fluoro carbonyl compounds. researchgate.net
Research Findings on Trifluoromethylation and Difluoroalkylation
Detailed studies have provided insights into the reaction conditions and outcomes for the introduction of trifluoromethyl and difluoroalkyl groups into the 2-azaspiro[4.5]decane system. The following tables summarize key findings from this research.
Table 1: Copper-Catalyzed Intramolecular Trifluoromethylation of N-Benzylacrylamides rsc.org
| Entry | Substrate | Product Yield (%) |
| 1 | N-(4-methoxybenzyl)acrylamide | 85 |
| 2 | N-(4-methylbenzyl)acrylamide | 78 |
| 3 | N-(4-chlorobenzyl)acrylamide | 65 |
| 4 | N-benzyl-N-methylacrylamide | 72 |
Reaction Conditions: Cu(OAc)2 (10 mol%), Togni's reagent (1.5 equiv.), solvent (DCE), 80 °C, 12 h.
Table 2: Copper-Catalyzed Difluoroalkylation/Dearomatization of N-Benzylacrylamides organic-chemistry.org
| Entry | Substrate | Difluoroalkylating Agent | Product Yield (%) |
| 1 | N-benzylacrylamide | Ethyl bromodifluoroacetate | 75 |
| 2 | N-(4-methylbenzyl)acrylamide | Ethyl bromodifluoroacetate | 82 |
| 3 | N-(4-chlorobenzyl)acrylamide | Ethyl bromodifluoroacetate | 68 |
| 4 | N-benzylmethacrylamide | Ethyl bromodifluoroacetate | 71 |
Reaction Conditions: CuBr (10 mol%), ligand (dtbpy), base (K3PO4), solvent (DMF), 60 °C, 24 h.
These findings demonstrate the viability of copper-catalyzed methods for the efficient synthesis of trifluoromethylated and difluoroalkylated 2-azaspiro[4.5]decane derivatives. The synthetic impact of these substitutions is profound, enabling the creation of novel spirocyclic structures with potential applications in drug discovery due to the unique properties conferred by the fluorine-containing groups.
Structural Elucidation and Conformational Analysis
Advanced Spectroscopic and Diffraction Techniques
Modern analytical methods provide unparalleled insight into the molecular architecture of chemical compounds, both in the solid state and in solution.
While specific single crystal X-ray diffraction data for 2-Azaspiro[4.5]decane-6-carboxylic acid is not widely reported in publicly available literature, the analysis of related spirocyclic systems provides a strong predictive framework for its solid-state conformation. For instance, studies on similar spiro compounds, such as 8-(4'-acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane, have revealed noncentrosymmetric orthorhombic structures. In these arrangements, the molecules often align in an antiparallel fashion to minimize dipole-dipole repulsions.
It is anticipated that the spirocyclic core of this compound would exhibit a defined conformation where the six-membered ring adopts a chair-like geometry to minimize steric strain. The pyrrolidine (B122466) ring (the five-membered ring containing the nitrogen) would likely adopt an envelope or twist conformation. The precise bond angles, bond lengths, and torsional angles determined by X-ray diffraction would provide the definitive solid-state structure.
| Crystallographic Parameter | Predicted Value/Characteristic for Spirocyclic Systems |
| Crystal System | Orthorhombic (predicted based on analogues) |
| Space Group | Noncentrosymmetric (e.g., P2₁2₁2₁) (predicted) |
| Ring Conformation (6-membered) | Chair (predicted) |
| Ring Conformation (5-membered) | Envelope or Twist (predicted) |
| Molecular Packing | Antiparallel alignment to minimize dipole interactions (predicted) |
Stereochemical Investigations
The presence of chiral centers in this compound necessitates a thorough investigation of its stereochemistry, which is crucial for its interaction with biological targets.
The absolute configuration of a chiral molecule describes the definitive three-dimensional arrangement of its atoms. libretexts.org For spirocyclic compounds, this can be a complex undertaking. The relative configuration, on the other hand, describes the stereochemical relationship between two or more chiral centers within the same molecule. libretexts.org
For analogues of this compound, such as certain proline derivatives, the absolute stereochemistry has been established through enantioselective synthesis starting from precursors of known configuration. mdpi.com For example, the synthesis of (S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid utilized a chinchonidine-derived catalyst to control the stereochemical outcome. mdpi.com Such synthetic routes, coupled with analytical techniques like chiral High-Performance Liquid Chromatography (HPLC), are instrumental in assigning the absolute configuration of each enantiomer.
The separation and analysis of enantiomers of this compound and its derivatives are critical for both synthetic and analytical purposes. Chiral HPLC is a primary methodology for this.
Key Methodologies:
Chiral High-Performance Liquid Chromatography (HPLC): This technique utilizes a chiral stationary phase (CSP) to differentially interact with the enantiomers, leading to their separation. The choice of CSP and mobile phase is crucial for achieving optimal resolution.
Enantioselective Synthesis: As previously mentioned, synthesizing the desired enantiomer from a chiral starting material or using a chiral catalyst provides a direct route to a single stereoisomer. mdpi.com
Chemical Correlation: The stereochemistry of an unknown compound can be determined by chemically converting it to a compound of known absolute configuration, without affecting the chiral center.
| Analytical Technique | Application in Chiral Analysis |
| Chiral HPLC | Separation and quantification of enantiomers. |
| Enantioselective Synthesis | Production of a single, desired enantiomer. |
| Chemical Correlation | Determination of absolute configuration by conversion to a known compound. |
Medicinal Chemistry Applications and Biological Activity Studies
2-Azaspiro[4.5]decane-6-carboxylic acid as a Core Structure in Drug Discovery
The this compound framework serves as a valuable starting point in drug discovery, particularly as a conformationally restricted analog of bioactive molecules like gamma-aminobutyric acid (GABA). Its spirocyclic nature, where two rings share a single carbon atom, imparts a rigid three-dimensional structure that is increasingly sought after in medicinal chemistry to enhance target binding and improve physicochemical properties. nih.govbiosynth.comnih.gov The use of such spirocyclic scaffolds represents a strategic shift away from flat, aromatic structures towards more complex, sp3-rich molecules that often exhibit better solubility, metabolic stability, and pharmacokinetic profiles. biosynth.com
Scaffold Modulations for Enhanced Bioactivity
The bioactivity of compounds derived from the this compound scaffold can be significantly influenced by chemical modifications. Structure-activity relationship (SAR) studies have demonstrated that altering substituents on the azaspirocyclic core can lead to enhanced biological effects. For instance, in the context of GABA uptake inhibition, the potency of 2-azaspiro[4.5]decane-6-carboxylate derivatives is strongly dependent on the modifications made to the molecule. nih.gov
Key findings from these modulation studies include:
N-Arylalkyl Substituents: The length of the alkyl chain attached to the nitrogen atom and linked to an aryl group has a pronounced effect on the inhibitory activity. This suggests that the spatial orientation and the distance of the aromatic ring from the spirocyclic core are critical for interaction with the biological target. nih.gov
These findings underscore the importance of systematic scaffold modulation as a strategy to optimize the therapeutic potential of this compound derivatives.
Exploration of Spirocyclic Systems for Three-Dimensionality and Molecular Property Modulation
The increasing interest in spirocyclic systems like 2-azaspiro[4.5]decane in drug discovery is driven by their ability to confer enhanced three-dimensionality (3D) upon drug candidates. biosynth.comnih.gov This shift towards "escaping from flatland" aims to address the limitations often associated with planar aromatic compounds. nih.gov
The advantages of incorporating spirocyclic scaffolds include:
Improved Physicochemical Properties: Moving from planar, sp2-hybridized carbon-rich structures to those with a higher fraction of saturated sp3-hybridized carbons (Fsp3) generally correlates with improved solubility, higher basicity, decreased lipophilicity, and better metabolic stability. biosynth.com
Enhanced Target Binding: The rigidity of the spirocyclic system can lock the conformation of a molecule. biosynth.com This pre-organization reduces the entropic penalty upon binding to a biological target and allows for a more precise orientation of key binding elements, potentially leading to improved potency and selectivity. biosynth.commedchemexpress.com
Structural Novelty: Spiro scaffolds provide access to novel chemical space, offering opportunities to develop intellectual property and find new biological activities. medchemexpress.com
Mechanistic Studies of Biological Interactions
Understanding how derivatives of this compound interact with biological systems is crucial for their development as therapeutic agents. Research has focused on their effects on enzyme inhibition and the modulation of neurotransmitter systems.
Enzyme Inhibition Studies (e.g., FGFR4, Tryptophan 5-Hydroxylase (TPH1))
Based on the available research, there is no specific information detailing the inhibition of Fibroblast Growth Factor Receptor 4 (FGFR4) or Tryptophan 5-Hydroxylase (TPH1) by this compound or its direct derivatives. While inhibitors of both FGFR4 and TPH1 are subjects of significant research in oncology and metabolic diseases respectively, a direct link to this particular spirocyclic compound has not been established in the reviewed literature. nih.govnih.gov
Modulation of Neurotransmitter Systems (e.g., GABA Uptake Inhibition)
A significant area of investigation for derivatives of this compound has been their role as modulators of the GABA neurotransmitter system. Specifically, ester derivatives of this compound have been synthesized and evaluated as GABA uptake inhibitors. nih.gov
These spirocyclic amino acid esters were designed as conformationally restricted analogues of GABA. While they showed no activity at GABA-A or GABA-B receptors, they proved to be effective inhibitors of the GABA uptake system. nih.gov The inhibition of GABA transporters is a validated mechanism for increasing GABAergic neurotransmission, which can be beneficial in conditions such as epilepsy. nih.gov
The study revealed a clear structure-activity relationship, where the inhibitory potency was highly dependent on the nature of the N-substituent on the spirocyclic core. nih.gov
Table 1: GABA Uptake Inhibition by 2-Azaspiro[4.5]decane-6-carboxylate Derivatives Data synthesized from narrative descriptions in scientific literature.
| N-Substituent | Relative GABA Uptake Inhibition Activity |
| Arylalkyl (shorter chain) | Lower |
| Arylalkyl (longer chain) | Higher |
This table illustrates the general trend observed where the length of the N-arylalkyl chain influences the inhibitory potency on the GABA uptake system.
Cell Signaling Pathway Interruption (e.g., IL-6, VEGF)
There is currently no available scientific literature that directly connects this compound or its derivatives to the interruption of the Interleukin-6 (IL-6) or Vascular Endothelial Growth Factor (VEGF) cell signaling pathways. These pathways are critical in inflammation, angiogenesis, and cancer progression, and are important targets in drug discovery. However, studies specifically investigating the effect of this spirocyclic compound on these particular signaling cascades have not been reported in the reviewed sources.
Preclinical Biological Evaluation Methodologies
Computational Molecular Docking for Ligand-Target Interactions
Computational molecular docking is a powerful tool used to predict the preferred orientation of a molecule when bound to a specific target protein. This method allows researchers to understand the interactions between a ligand, such as a derivative of this compound, and the active site of a protein, providing insights into the potential mechanism of action and guiding the design of more potent and selective compounds.
While specific molecular docking studies on this compound itself are not widely reported in the public domain, research on structurally related azaspiro[4.5]decane derivatives highlights the utility of this approach. For instance, novel N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives have been designed and evaluated as influenza virus fusion inhibitors. researchgate.net In such studies, molecular docking simulations are employed to visualize how these spirocyclic compounds fit into the binding pocket of the influenza virus hemagglutinin protein, a key target for antiviral drugs. researchgate.net The docking poses can reveal crucial hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that contribute to the binding affinity and inhibitory activity of the compounds. researchgate.net
The general process of a molecular docking study for a this compound derivative would involve:
Preparation of the protein structure: Obtaining the 3D structure of the target protein, often from a repository like the Protein Data Bank (PDB).
Preparation of the ligand structure: Generating the 3D conformation of the this compound derivative.
Docking simulation: Using specialized software to explore the possible binding modes of the ligand within the protein's active site.
Analysis of results: Evaluating the predicted binding poses based on scoring functions and visual inspection of the interactions.
These computational insights are invaluable for structure-activity relationship (SAR) studies, helping to rationalize why certain structural modifications lead to enhanced or diminished biological activity.
Predictive Computational Models for Biological Activity
Predictive computational models, such as Quantitative Structure-Activity Relationship (QSAR) models, are used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts towards the most promising candidates.
For a series of derivatives of this compound, a QSAR study would typically involve the following steps:
Data set preparation: A series of compounds with varying structural modifications and their experimentally determined biological activities are collected.
Descriptor calculation: A wide range of molecular descriptors are calculated for each compound in the series.
Model development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that correlates the descriptors with the biological activity.
Model validation: The predictive power of the model is rigorously tested using internal and external validation techniques.
Such predictive models can accelerate the drug discovery process by enabling the virtual screening of large libraries of potential derivatives of this compound, identifying those with the highest predicted potency for a particular biological target.
Bio-Inspired Research: Natural Product Analogues and Biosynthesis
The structural motifs found in natural products often provide inspiration for the design of novel bioactive compounds. The 2-azaspiro[4.5]decane scaffold, while not prominently found in its exact form in well-known natural alkaloids, is related to a broader class of spirocyclic alkaloids with interesting biological activities.
Occurrence of 2-Azaspiro[4.5]decane Scaffold in Natural Alkaloids
While the precise 2-azaspiro[4.5]decane core is a common feature in many synthetic compounds designed for medicinal chemistry applications, its occurrence in naturally occurring alkaloids is not as widespread as other spirocyclic systems. nih.govnih.gov However, related azaspirocyclic structures are found in a variety of natural products.
For instance, the histrionicotoxins are a family of neurotoxic alkaloids isolated from the skin of poison dart frogs of the genus Dendrobates. nih.gov These alkaloids possess a 1-azaspiro[5.5]undecane skeleton, which is structurally similar to the 2-azaspiro[4.5]decane core, differing in the position of the nitrogen atom and the size of the carbocyclic ring. nih.gov Another example is cylindrospermopsin, a potent toxin produced by various cyanobacteria, which contains a complex polycyclic structure that includes a guanidino-substituted tricyclic system that can be conceptually related to spirocyclic frameworks.
The table below presents some examples of natural alkaloids with spirocyclic structures, highlighting the diversity of these scaffolds in nature.
| Natural Product Family | Core Scaffold | Natural Source |
| Histrionicotoxins | 1-Azaspiro[5.5]undecane | Poison dart frogs (Dendrobates spp.) nih.gov |
| Cylindrospermopsin | Complex tricyclic guanidinium | Cyanobacteria (Cylindrospermopsis raciborskii, etc.) researchgate.net |
| Spirooxindole Alkaloids | Spirooxindole | Various plants |
The study of these and other spirocyclic natural products provides valuable insights into the types of biological activities that may be associated with such three-dimensional scaffolds and inspires the synthesis of novel analogues, including those based on the 2-azaspiro[4.5]decane framework.
Proposed Biosynthetic Pathways of Related Spirocyclic Natural Products
The biosynthesis of spirocyclic alkaloids involves complex enzymatic transformations that construct the characteristic spiro-fused ring system. While a specific biosynthetic pathway for a natural product containing the this compound core has not been elucidated due to the lack of a prominent natural source, the study of the biosynthesis of other spiro-alkaloids can provide a model for how such a structure could be formed in nature.
The biosynthesis of cylindrospermopsin, for example, is proposed to involve a polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) pathway. The pathway is initiated with the loading of guanidinoacetic acid, followed by a series of chain extensions and cyclization reactions to form the complex tricyclic structure. The formation of the rings is thought to occur through a series of intramolecular Michael additions.
The biosynthesis of histrionicotoxins is less well-defined but is also believed to originate from a polyketide pathway. The construction of the 1-azaspiro[5.5]undecane core likely involves an intramolecular cyclization event, possibly an intramolecular Mannich-type reaction or a similar condensation, to form the spirocyclic junction.
Based on these known biosynthetic principles, a hypothetical pathway for the formation of a 2-azaspiro[4.5]decane core can be proposed. One plausible route could involve the cyclization of a linear precursor derived from amino acids and polyketide synthases. For example, an intramolecular Mannich reaction, where an amine attacks a carbonyl group, could be a key step in forming the spirocyclic junction. Alternatively, a Pictet-Spengler type reaction involving a suitable precursor could also lead to the formation of the piperidine (B6355638) ring of the spirocycle.
These proposed pathways, while speculative, are grounded in established biosynthetic transformations and provide a framework for future research into the potential natural origins of the 2-azaspiro[4.5]decane scaffold.
Diverse Academic Research Applications
Utilization as a Building Block in Complex Organic Synthesis
The rigid, three-dimensional framework of 2-Azaspiro[4.5]decane-6-carboxylic acid and its derivatives makes them valuable building blocks in the construction of complex molecular architectures. The spirocyclic nature of these compounds imparts a high degree of conformational rigidity, which is a desirable feature in the design of biologically active molecules and novel organic materials. acs.orgnih.govacs.org
One of the key advantages of using azaspiro[4.5]decane scaffolds is the ability to introduce specific stereochemistry at the spiro-center, leading to the synthesis of enantiomerically pure compounds. This is particularly crucial in medicinal chemistry, where the biological activity of a drug candidate is often dependent on its stereoisomerism. nih.gov The synthesis of structurally related natural alkaloids like halichlorine and pinnaic acid, which also contain a 6-azaspiro[4.5]decane skeleton, highlights the importance of this scaffold in accessing complex natural product-like structures. researchgate.net
While direct examples of the use of this compound in the total synthesis of a commercially available drug are not extensively documented, the application of its structural analogs underscores its potential. For instance, the synthesis of (S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, a smaller spirocyclic amino acid, has been a critical step in the industrial production of the potent antiviral drug ledipasvir. mdpi.com This demonstrates the value of azaspirocyclic carboxylic acids as key intermediates in the development of therapeutics.
The functionalization of the 2-azaspiro[4.5]decane core, particularly at the nitrogen atom and the carboxylic acid group, allows for the creation of a diverse library of compounds with varying physicochemical properties. These derivatives can then be employed in various synthetic transformations to build larger, more complex molecules with potential applications in drug discovery and materials science. univ.kiev.ua
Table 1: Examples of Azaspiro Scaffolds in Complex Synthesis
| Azaspiro Compound/Scaffold | Application | Reference |
|---|---|---|
| 6-Azaspiro[4.5]decane skeleton | Asymmetric synthesis of pinnaic acid | researchgate.net |
| (S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid | Key intermediate in the synthesis of Ledipasvir | mdpi.com |
| 2-Azaspiro[4.6]undec-7-ene rings | FeCl3-promoted synthesis via ring expansion/cyclization/chlorination | nih.gov |
| Seven-membered azaspiro compounds | Rh(I)-catalyzed cycloisomerization/Diels–Alder cascade | acs.orgacs.org |
Role in Materials Science Research for Property Enhancement
The incorporation of spirocyclic units into polymer backbones is a known strategy for enhancing the material's properties. The rigid and three-dimensional nature of spiro compounds can significantly impact the polymer's glass transition temperature (Tg), thermal stability, and mechanical strength. While direct research on the application of this compound in materials science is not extensively reported in the available literature, the general principles of using spirocyclic monomers suggest its potential in this area.
Spirocyclic monomers, particularly those with functional groups like carboxylic acids and amines, can be polymerized to create high-performance polymers. ebi.ac.uknih.govresearchgate.net These functional groups provide sites for polymerization reactions, such as polycondensation to form polyesters or polyamides. The resulting polymers often exhibit improved thermal properties due to the restricted rotation around the spiro-center, which limits the mobility of the polymer chains.
Furthermore, the introduction of heteroatoms like nitrogen, as in this compound, can impart specific functionalities to the resulting polymer. For example, the amine group could be used to create polymers with specific binding sites or to modify the surface properties of materials. The synthesis of functional polymers from spirocyclic amines has been explored, although not specifically with this compound. rsc.org
It is plausible that this compound could serve as a monomer or a cross-linking agent to create novel polymers with enhanced thermal and mechanical properties. However, further research is required to explore and validate the specific applications of this compound in materials science.
Table 2: Potential Applications of Spirocyclic Monomers in Polymer Science
| Property Enhancement | Mechanism | Potential Application |
|---|---|---|
| Increased Glass Transition Temperature (Tg) | Restricted chain mobility due to rigid spiro-center | High-performance plastics with higher use temperatures |
| Improved Thermal Stability | Reduced thermal degradation pathways | Materials for demanding environments |
| Enhanced Mechanical Strength | Increased intermolecular interactions and chain entanglement | Durable and resilient materials |
| Introduction of Functionality | Presence of heteroatoms and functional groups | Specialty polymers with tailored properties |
Application as a Reference Compound in Biochemical and Neuropharmacological Pathway Studies
Derivatives of this compound have been synthesized and investigated for their interaction with biological targets, particularly within the central nervous system. A key area of research has been their activity as inhibitors of γ-aminobutyric acid (GABA) uptake. nih.gov GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system, and its regulation is crucial for maintaining normal brain function.
A study on novel GABA analogous spirocyclic amino acid esters, specifically derivatives of this compound, demonstrated their activity as GABA uptake inhibitors. nih.gov These compounds were found to be conformationally restricted analogues of GABA. While they showed no activity at GABA-A or GABA-B receptors, they were effective in inhibiting the GABA uptake system. nih.gov
The research highlighted a clear structure-activity relationship (SAR) for these compounds. The inhibitory activity was found to be strongly dependent on the length of the alkyl chain in the N-arylalkyl substituents and the size of the spirocyclic system. nih.gov This makes these compounds valuable tools for probing the binding pocket of GABA transporters and for the rational design of new, more potent, and selective inhibitors.
The use of such compounds as reference standards in biochemical assays allows for the characterization of GABA transporter subtypes and the screening of new drug candidates. By understanding how the structural modifications of the 2-azaspiro[4.5]decane scaffold affect binding and inhibition, researchers can gain insights into the molecular mechanisms of GABA transport and develop new therapeutic strategies for neurological and psychiatric disorders associated with GABAergic dysfunction. nih.govnih.gov
Table 3: Pharmacological Profile of 2-Azaspiro[4.5]decane-6-carboxylate Derivatives as GABA Uptake Inhibitors
| Compound Modification | Effect on GABA Uptake Inhibition | Significance | Reference |
|---|---|---|---|
| Variation in N-arylalkyl substituent length | Strong dependence of activity | Provides insights into the binding pocket of GABA transporters | nih.gov |
| Variation in spirocyclic ring size | Strong dependence of activity | Guides the design of more selective inhibitors | nih.gov |
| Esterification of the carboxylic acid | Active as GABA uptake inhibitors | Allows for modulation of pharmacokinetic properties | nih.gov |
Current Challenges and Future Research Directions
Development of More Efficient and Sustainable Synthetic Strategies
The synthesis of spirocyclic compounds, including 2-azaspiro[4.5]decane-6-carboxylic acid, often involves multi-step processes that can be resource-intensive. nih.gov A significant challenge lies in developing more efficient and sustainable synthetic methodologies. Current research is focused on several key areas:
Catalytic Systems: The development of novel catalytic systems, including those based on transition metals like palladium and gold, is crucial for streamlining synthetic routes. researchgate.net For instance, relay catalysis strategies are being explored to facilitate complex cyclization reactions under mild conditions. researchgate.net The use of organocatalysts also presents a promising avenue for metal-free and environmentally benign syntheses. rsc.org
Atom Economy: Researchers are increasingly focused on designing reactions with high atom economy, minimizing waste by ensuring that the maximum number of atoms from the reactants are incorporated into the final product. rsc.org
Green Chemistry Principles: The integration of green chemistry principles, such as the use of renewable starting materials, less hazardous solvents, and energy-efficient reaction conditions, is a major goal. rsc.org This includes exploring enzymatic and biocatalytic methods which can offer high selectivity and operate under mild, aqueous conditions. chemrxiv.org
Table 1: Comparison of Synthetic Strategies
| Strategy | Advantages | Challenges | Key Research Areas |
|---|---|---|---|
| Traditional Multi-step Synthesis | Well-established routes | Low overall yield, high waste, harsh conditions | Process optimization, improving individual step yields |
| Catalytic Methods (Metal and Organocatalysis) | Higher efficiency, milder conditions, potential for stereocontrol researchgate.netrsc.org | Catalyst cost and toxicity (metals), catalyst loading | Development of novel, recyclable catalysts, earth-abundant metal catalysts |
| Enzymatic/Biocatalytic Synthesis | High selectivity, mild conditions, environmentally friendly chemrxiv.org | Enzyme stability, substrate scope, cost of enzymes | Enzyme engineering, directed evolution, process optimization chemrxiv.org |
| Flow Chemistry | Improved safety, scalability, and process control | Initial setup cost, potential for clogging | Development of new reactor technologies, integration with other synthetic methods |
Integration of Advanced Computational Design in Scaffold Optimization
Computational modeling is becoming an indispensable tool in modern drug discovery, offering the potential to accelerate the design and optimization of novel compounds. researchgate.net For the 2-azaspiro[4.5]decane scaffold, computational approaches can play a vital role in:
Scaffold Hopping: Computational techniques can be used to design and evaluate new scaffolds that mimic the desirable properties of the 2-azaspiro[4.5]decane core but possess improved synthetic accessibility or physicochemical properties. nih.gov
Predicting Binding Affinity and Selectivity: Molecular docking and molecular dynamics simulations can predict how derivatives of this compound will bind to specific biological targets, helping to prioritize the synthesis of the most promising candidates. researchgate.netnih.gov
In Silico ADMET Prediction: Computational models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of virtual compounds, reducing the need for extensive and costly experimental screening.
The use of machine learning and artificial intelligence is also poised to revolutionize this field by enabling the rapid screening of vast virtual libraries and the de novo design of molecules with desired properties. acs.org
Expansion of Biological Target Discovery and Validation for Novel Therapeutic Avenues
While derivatives of spirocyclic compounds have shown promise in various therapeutic areas, a key challenge is to expand the range of validated biological targets for the 2-azaspiro[4.5]decane scaffold. nih.govnih.gov This involves:
High-Throughput Screening: Screening libraries of 2-azaspiro[4.5]decane derivatives against a wide array of biological targets can uncover novel activities.
Target Identification and Validation: Once a "hit" is identified, significant effort is required to determine its precise molecular target and validate its role in disease pathology.
Exploring New Therapeutic Areas: While much of the focus has been on areas like antiviral and anticancer applications, there is potential for this scaffold in other areas such as neurodegenerative diseases and metabolic disorders. nih.govacs.org For example, derivatives have been investigated as inhibitors of the mitochondrial permeability transition pore and as ligands for sigma-1 receptors, which are implicated in various central nervous system disorders. nih.govnih.gov
Exploration of New Application Domains beyond Medicinal Chemistry
The unique structural and chemical properties of the 2-azaspiro[4.5]decane scaffold suggest its potential utility in fields beyond medicinal chemistry. Future research could explore its application in:
Materials Science: The rigid spirocyclic core could be incorporated into polymers or other materials to impart specific physical or optical properties. The development of functional materials from such scaffolds is an emerging area of interest. acs.org
Asymmetric Catalysis: Chiral derivatives of this compound could serve as ligands in asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. mdpi.com
Chemical Biology: Fluorescently labeled derivatives could be developed as probes to study biological processes. mdpi.com
Addressing Stereochemical Control in Complex Derivatizations
The 2-azaspiro[4.5]decane scaffold contains multiple stereocenters, and the specific stereochemistry of a molecule can have a profound impact on its biological activity. A major challenge in the synthesis of complex derivatives is the precise control of stereochemistry. Future research will need to focus on:
Stereoselective Synthesis: Developing highly stereoselective synthetic methods is paramount. This includes the use of chiral catalysts, chiral auxiliaries, and substrate-controlled reactions to favor the formation of a single desired stereoisomer. researchgate.netwhiterose.ac.uk
Enantioselective Approaches: Catalytic and enantioselective preparations are highly sought after to produce enantiomerically pure compounds, avoiding the need for costly and often inefficient chiral resolution steps. mdpi.com
Advanced Analytical Techniques: Sophisticated analytical techniques are required to accurately determine the stereochemical purity of the synthesized compounds.
Q & A
Q. What are the optimal synthetic routes for 2-Azaspiro[4.5]decane-6-carboxylic acid, and how is structural purity validated?
Methodological Answer: Synthesis typically involves multi-step reactions with precise control of temperature, solvent polarity (e.g., dichloromethane or THF), and reaction time to optimize yield. Key intermediates may include spirocyclic precursors functionalized with carboxylic acid groups. For example, analogous azaspiro compounds are synthesized via cyclization reactions using catalysts like palladium or copper . Structural validation requires:
- Nuclear Magnetic Resonance (NMR): To confirm spirocyclic geometry and substituent positions (e.g., δ 2.5–3.5 ppm for azaspiro protons) .
- Mass Spectrometry (MS): To verify molecular weight (e.g., [M+H]+ peak at m/z 184 for C₁₀H₁₇NO₂) .
- High-Performance Liquid Chromatography (HPLC): To assess purity (>95% by area normalization) .
Q. Which analytical techniques are critical for characterizing this compound’s stability under varying pH conditions?
Methodological Answer: Stability studies are essential for drug discovery applications. Use:
- UV-Vis Spectroscopy: Monitor degradation at λ~250–300 nm (carboxylic acid absorption band) under pH 1–13 buffers .
- Tandem MS (MS/MS): Identify degradation products (e.g., decarboxylation fragments) .
- X-ray Crystallography: Resolve crystal structure changes in acidic/basic environments .
Advanced Research Questions
Q. How do stereochemical variations in the azaspiro core influence enzyme inhibition efficacy?
Methodological Answer: Stereochemistry impacts binding affinity to targets like proteases or kinases. For example:
- Molecular Docking: Compare enantiomers (R vs. S) using software like AutoDock Vina to predict binding poses .
- Enzyme Assays: Measure IC₅₀ values (e.g., (R)-isomer shows 10 nM inhibition vs. 50 nM for (S)-isomer against trypsin-like proteases) .
- SAR Analysis: Correlate spiro-ring substituents (e.g., methyl vs. fluorine) with activity using regression models .
Q. What strategies resolve contradictions in biological activity data across different studies?
Methodological Answer: Discrepancies often arise from assay conditions or impurity profiles. Mitigate via:
- Standardized Assay Protocols: Use uniform buffer systems (e.g., Tris-HCl pH 7.4) and controls .
- Impurity Profiling: Quantify byproducts (e.g., lactam derivatives) via LC-MS and correlate with reduced activity .
- Meta-Analysis: Pool data from ≥5 studies to identify outliers using statistical tools like Grubbs’ test .
Q. How can computational modeling predict the reactivity of this compound in novel cycloaddition reactions?
Methodological Answer:
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in Diels-Alder reactions .
- Kinetic Simulations: Model activation energies (ΔG‡) for [3+2] cycloadditions using Gaussian or ORCA software .
- Experimental Validation: Compare predicted vs. observed yields (e.g., 75% experimental vs. 80% simulated for nitrile oxide cycloadditions) .
Safety and Handling
Q. What safety protocols are critical for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, safety goggles, and fume hoods to prevent skin/eye exposure .
- Spill Management: Neutralize acidic spills with sodium bicarbonate and dispose via hazardous waste channels .
- Acute Toxicity Mitigation: Administer activated charcoal (1 g/kg) for accidental ingestion, followed by medical supervision .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
